2-(4-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
The compound “2-(4-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a fluorophenoxy group (a benzene ring with a fluorine atom and an oxygen atom attached). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the tetrahydroisoquinoline ring). The exact structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide and sulfonyl groups could make the compound soluble in polar solvents .Scientific Research Applications
Structural Aspects and Properties
The compound's structural analogs have been explored for their ability to form gels and crystalline solids upon treatment with various mineral acids, showcasing the influence of molecular structure on physical properties. This research emphasizes the potential for designing compounds with tailored physical characteristics for specific applications, such as materials science and drug formulation. The study of 8-hydroxyquinoline based amides, closely related in structure, provides insight into the interactions and properties that could influence the behavior of 2-(4-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in different environments (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activities
Sulfonamide derivatives, which share a functional group with the compound , have been evaluated for their cytotoxic activities against cancer cell lines. This suggests potential research avenues for assessing the anticancer properties of this compound, contributing to the development of new therapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Synthesis Techniques
Research on the synthesis of tetrahydroisoquinolines provides methodologies that could be adapted for synthesizing and modifying this compound. This includes Pummerer-type cyclization, offering insights into chemical synthesis techniques that could enhance the compound's utility in scientific research and drug development (Toda et al., 2000).
Fluorination Techniques
The research on fluorination techniques, including the use of microwave irradiation, provides valuable information for modifying the fluorophenoxy component of the compound. These modifications could impact the compound's properties and effectiveness, potentially opening new research and application possibilities in medicinal chemistry and other fields (Kidwai, Sapra, & Bhushan, 1999).
Inhibitory Potency and Selectivity
The study of similar tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) emphasizes the potential of this compound in neuroscience research. Understanding how structural variations affect inhibitory potency and selectivity could guide the development of new drugs targeting neurological disorders (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, Criscione, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-11-28(25,26)23-10-9-15-3-6-18(12-16(15)13-23)22-20(24)14-27-19-7-4-17(21)5-8-19/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWWWGQUJQYZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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